2-((Benzyloxy)methyl)butane-1-sulfonyl chloride
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Overview
Description
2-((Benzyloxy)methyl)butane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are known for their reactivity and are often used as intermediates in organic synthesis. The presence of both a benzyloxy group and a sulfonyl chloride group in the molecule makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((Benzyloxy)methyl)butane-1-ol with thionyl chloride (SOCl₂). The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) under reflux conditions. The general reaction scheme is as follows:
2-((Benzyloxy)methyl)butane-1-ol+SOCl2→2-((Benzyloxy)methyl)butane-1-sulfonyl chloride+HCl+SO2
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
2-((Benzyloxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidative conditions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed under oxidative conditions.
Scientific Research Applications
2-((Benzyloxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The reactivity of 2-((Benzyloxy)methyl)butane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The benzyloxy group can also participate in reactions, providing additional sites for chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 2-((Benzyloxy)methyl)ethane-1-sulfonyl chloride
- 2-((Benzyloxy)methyl)propane-1-sulfonyl chloride
- 2-((Benzyloxy)methyl)pentane-1-sulfonyl chloride
Uniqueness
2-((Benzyloxy)methyl)butane-1-sulfonyl chloride is unique due to its specific molecular structure, which combines the reactivity of the sulfonyl chloride group with the stability and versatility of the benzyloxy group. This combination allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C12H17ClO3S |
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Molecular Weight |
276.78 g/mol |
IUPAC Name |
2-(phenylmethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C12H17ClO3S/c1-2-11(10-17(13,14)15)8-16-9-12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3 |
InChI Key |
CKGWIEJJIRPSFP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
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